1-Bromo-3-nitrobenzene
Overview
Description
1-Bromo-3-nitrobenzene is an organic compound with the molecular formula C₆H₄BrNO₂. It is a derivative of benzene, where a bromine atom and a nitro group are substituted at the meta positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
1-Bromo-3-nitrobenzene, also known as 3-Bromonitrobenzene, primarily targets aromatic compounds in its reactions . The compound interacts with these targets through a process known as electrophilic aromatic substitution .
Mode of Action
The mode of action of 3-Bromonitrobenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 3-Bromonitrobenzene involve the electrophilic aromatic substitution reactions of benzene . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of substituted benzene rings .
Pharmacokinetics
The compound’s molecular weight of 202005 suggests that it may have good bioavailability .
Result of Action
The result of 3-Bromonitrobenzene’s action is the formation of substituted benzene rings . These rings are formed through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromonitrobenzene. For instance, the compound’s reactivity can be affected by the presence of other substances in its environment . Additionally, certain environmental conditions, such as temperature and pH, may also influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitrobenzene can be synthesized through the bromination of nitrobenzene. One common method involves the use of dibromohydantoin in the presence of concentrated sulfuric acid. The reaction is carried out by adding nitrobenzene and concentrated sulfuric acid to a flask equipped with a stirrer, condenser, and thermometer. The mixture is cooled to below 40°C, and dibromohydantoin is added. The reaction is stirred and maintained at 50-60°C. After completion, the product is purified by recrystallization using methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of nitrobenzene using bromine and iron powder as catalysts. The reaction is conducted at elevated temperatures (120-135°C) with continuous stirring. The product is then isolated through steam distillation and purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards electrophilic aromatic substitution. the bromine atom can be substituted under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in the presence of strong bases.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of this compound yields 1-Bromo-3-aminobenzene.
Nucleophilic Substitution: The substitution of the bromine atom can yield various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
1-Bromo-3-nitrobenzene is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 1-Fluoro-3-nitrobenzene
- 1-Chloro-3-nitrobenzene
Comparison: 1-Bromo-3-nitrobenzene is unique due to the positioning of the bromine and nitro groups at the meta positions, which influences its reactivity and chemical behavior. Compared to its ortho and para isomers, this compound exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions. The meta position of the nitro group makes it less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution .
Properties
IUPAC Name |
1-bromo-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIROFMBWVMWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060409 | |
Record name | Benzene, 1-bromo-3-nitro- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |
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Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or tan solid; [Alfa Aesar MSDS] | |
Record name | 3-Bromonitrobenzene | |
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Vapor Pressure |
0.07 [mmHg] | |
Record name | 3-Bromonitrobenzene | |
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CAS No. |
585-79-5, 61878-56-6 | |
Record name | 1-Bromo-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-bromo-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585795 | |
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Record name | Benzene, bromonitro- | |
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Record name | 1-Bromo-3-nitrobenzene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7084 | |
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Record name | Benzene, 1-bromo-3-nitro- | |
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Record name | Benzene, 1-bromo-3-nitro- | |
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Record name | 1-bromo-3-nitrobenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.696 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns regarding 3-Bromonitrobenzene and its degradation?
A1: 3-Bromonitrobenzene, like many halonitroaromatic compounds, poses a significant environmental concern due to its persistence and toxicity. Research has shown that certain bacteria, such as Diaphorobacter sp. strain JS3051, can degrade 3-bromonitrobenzene. [] This bacterium utilizes a specific enzymatic pathway involving a Rieske nonheme iron dioxygenase (DcbAaAbAcAd) that catalyzes the dihydroxylation of 3-bromonitrobenzene, leading to the formation of 4-bromocatechol. [] This intermediate is further degraded by a chlorocatechol 1,2-dioxygenase (DccA) into halomuconic acids. [] This biodegradation pathway highlights a potential natural mechanism for the removal of 3-bromonitrobenzene from contaminated environments. Understanding and harnessing such microbial activities could be crucial for developing bioremediation strategies.
Q2: Are there any alternative methods for the degradation of 3-Bromonitrobenzene?
A2: Beyond biodegradation, research indicates that 3-bromonitrobenzene can be reduced when sorbed to black carbon in the presence of sulfides. [] This reduction process is suggested to occur through direct electron transfer from sorbed sulfides to the 3-bromonitrobenzene molecule, facilitated by the conductive properties of black carbon. [] This finding highlights an alternative degradation pathway that might be relevant in specific environmental conditions.
Q3: What is the structural characterization of 3-Bromonitrobenzene?
A3: 3-Bromonitrobenzene crystallizes in the orthorhombic system, with the space group Pna21. [] At 200 K, its unit cell dimensions are: a = 21.3992(17) Å, b = 5.9311(4) Å, c = 5.2923(4) Å, and a volume of V = 671.70(9) Å3. [] Its molecular formula is C6H4BrNO2 and has a molecular weight of 202.02 g/mol. []
Q4: Can you explain the synthesis of a compound utilizing 3-Bromonitrobenzene as a starting material?
A4: 3-Bromonitrobenzene serves as a key starting material in the synthesis of moracizine hydrochloride, an antiarrhythmic drug. [] The synthesis involves multiple steps, including alkylation, hydrolysis, reduction, acylation, cyclization, and saltization. [] This synthesis route exemplifies the utility of 3-bromonitrobenzene in medicinal chemistry for developing pharmaceutical compounds.
Q5: What are the applications of 3-Bromonitrobenzene in materials science?
A5: 3-Bromonitrobenzene has shown potential in the field of nonlinear optics (NLO). [] It has been investigated for its use in growing organic nonlinear optical crystals. [] These crystals are sought after for applications in areas such as optical switching, frequency shifting, and optical data storage, making 3-bromonitrobenzene a subject of interest in materials science. []
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